tert-Butyl [1-(4-bromobenzyl)piperidin-4-yl]methylcarbamate tert-Butyl [1-(4-bromobenzyl)piperidin-4-yl]methylcarbamate
Brand Name: Vulcanchem
CAS No.: 1286272-90-9
VCID: VC6261792
InChI: InChI=1S/C18H27BrN2O2/c1-18(2,3)23-17(22)20-12-14-8-10-21(11-9-14)13-15-4-6-16(19)7-5-15/h4-7,14H,8-13H2,1-3H3,(H,20,22)
SMILES: CC(C)(C)OC(=O)NCC1CCN(CC1)CC2=CC=C(C=C2)Br
Molecular Formula: C18H27BrN2O2
Molecular Weight: 383.33

tert-Butyl [1-(4-bromobenzyl)piperidin-4-yl]methylcarbamate

CAS No.: 1286272-90-9

VCID: VC6261792

Molecular Formula: C18H27BrN2O2

Molecular Weight: 383.33

* For research use only. Not for human or veterinary use.

tert-Butyl [1-(4-bromobenzyl)piperidin-4-yl]methylcarbamate - 1286272-90-9

Description

tert-Butyl [1-(4-bromobenzyl)piperidin-4-yl]methylcarbamate is a complex organic compound that belongs to the carbamate family. It is characterized by its structural components, including a piperidine ring, a bromobenzyl group, and a tert-butyl carbamate moiety. Despite its specific chemical structure, detailed information on this compound is limited in publicly available scientific literature. This article aims to provide an overview of its chemical properties and potential applications based on related compounds and general principles of organic chemistry.

Synthesis and Applications

The synthesis of tert-Butyl [1-(4-bromobenzyl)piperidin-4-yl]methylcarbamate likely involves the reaction of a piperidine derivative with a bromobenzyl halide, followed by carbamation with a tert-butyl carbamate reagent. This compound could be used as an intermediate in the synthesis of more complex molecules, potentially with biological activity.

Synthetic StepDescription
Formation of Piperidine DerivativePreparation of the piperidine core with appropriate functional groups.
Introduction of Bromobenzyl GroupReaction with a bromobenzyl halide to attach the aromatic moiety.
CarbamationReaction with a tert-butyl carbamate reagent to protect the amino group.

Potential Biological Activity

While specific biological data on tert-Butyl [1-(4-bromobenzyl)piperidin-4-yl]methylcarbamate is not available, compounds with similar structures often exhibit activity against various biological targets. For instance, piperidine derivatives are known to interact with G protein-coupled receptors (GPCRs), which are a large family of receptors involved in numerous physiological processes .

Potential Biological TargetsDescription
G Protein-Coupled Receptors (GPCRs)Large family of receptors involved in various physiological processes.
Other Potential TargetsCould include enzymes, ion channels, or other receptors depending on the specific structure and functional groups.
CAS No. 1286272-90-9
Product Name tert-Butyl [1-(4-bromobenzyl)piperidin-4-yl]methylcarbamate
Molecular Formula C18H27BrN2O2
Molecular Weight 383.33
IUPAC Name tert-butyl N-[[1-[(4-bromophenyl)methyl]piperidin-4-yl]methyl]carbamate
Standard InChI InChI=1S/C18H27BrN2O2/c1-18(2,3)23-17(22)20-12-14-8-10-21(11-9-14)13-15-4-6-16(19)7-5-15/h4-7,14H,8-13H2,1-3H3,(H,20,22)
Standard InChIKey DVDUWEIFWYQCGZ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCC1CCN(CC1)CC2=CC=C(C=C2)Br
Solubility not available
PubChem Compound 52820699
Last Modified Apr 15 2024

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator